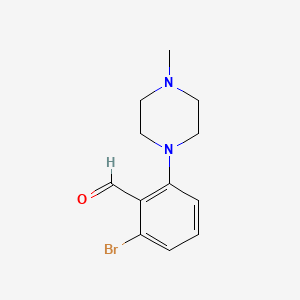

2-Bromo-6-(4-methylpiperazino)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

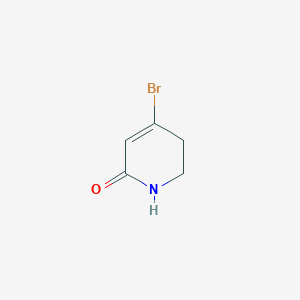

“2-Bromo-6-(4-methylpiperazino)benzaldehyde” is a chemical compound with the molecular formula C12H15BrN2O . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the annulation of arynes, generated in situ from 2-(trimethylsilyl)aryl triflates, with 2-bromobenzaldehyde in the presence of a palladium (0) catalyst .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H15BrN2O . More detailed structural information can be found in various chemical databases .Chemical Reactions Analysis

“this compound” is involved in several chemical reactions. For instance, it is used in Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .Physical and Chemical Properties Analysis

“this compound” is a liquid at 20°C . It has a boiling point of 230°C and a melting point of 16°C . The compound has a density of 1.60 g/mL at 25°C .Aplicaciones Científicas De Investigación

Photolabile Protecting Group for Aldehydes and Ketones

One application of related compounds involves using 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This method demonstrated the release of various compounds including benzaldehyde and piperonal through single- and two-photon-induced processes (Lu et al., 2003).

Synthesis and Structural Investigation

The compound (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), a novel hydrazone Schiff base, was synthesized using 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde. This compound's structure was analyzed using X-ray crystallography, vibrational spectroscopy, and DFT calculations, revealing a stable structure with various intermolecular interactions (Arunagiri et al., 2018).

Antimicrobial Activity of Quinazolinones

The synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its subsequent reactions, including with benzaldehyde, led to the creation of N,N – arylidene derivatives. These derivatives exhibited antimicrobial activity, demonstrating the potential of bromobenzaldehyde compounds in developing new antimicrobial agents (Patel et al., 2006).

Synthesis of Substituted 2-Bromobenzaldehydes

A study on the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes involved a three-step sequence with a key step of palladium-catalyzed ortho-bromination. This method yielded good overall yields and highlights the versatility of bromobenzaldehyde derivatives in organic synthesis (Dubost et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-6-(4-methylpiperazin-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXRXIOFWRSMCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=CC=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743054 |

Source

|

| Record name | 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-64-4 |

Source

|

| Record name | 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B1374695.png)

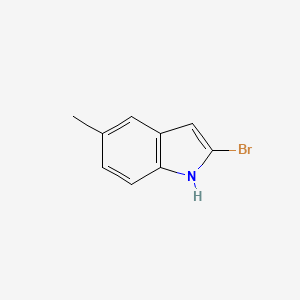

![6-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1374697.png)

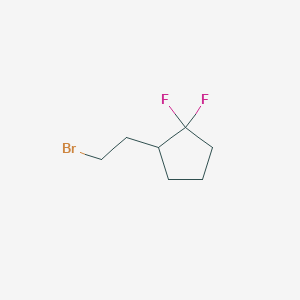

![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)

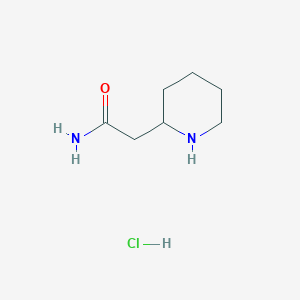

![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)